1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
Description
This compound features a piperazine core substituted with a 2-cyclopropyl-2-hydroxyethyl group at the 4-position and a 3,5-dimethylisoxazol-4-yl ethanone moiety. The cyclopropyl-hydroxyethyl group introduces steric and electronic effects, while the isoxazole ring contributes to heterocyclic aromaticity.
Properties
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-11-14(12(2)22-17-11)9-16(21)19-7-5-18(6-8-19)10-15(20)13-3-4-13/h13,15,20H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWGAAWKGXHONP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)CC(C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a piperazine ring, a cyclopropyl group, and an isoxazole moiety, which contribute to its unique pharmacological profile.
Chemical Structure
The chemical formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity suggests various interactions with biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in key signaling pathways. The piperazine ring is known for its role in modulating neurotransmitter systems, while the isoxazole group may influence neuroprotective effects and other pharmacological actions.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with similar structural features to this compound exhibit significant antidepressant and anxiolytic activities. For instance, derivatives containing the piperazine moiety have been linked to increased serotonin levels in the brain, which are crucial for mood regulation.
Neuroprotective Properties
Studies have shown that compounds with piperazine rings can provide neuroprotection against oxidative stress and neuroinflammation. The cyclopropyl group may enhance blood-brain barrier permeability, allowing for better central nervous system (CNS) targeting. This characteristic could make the compound a candidate for treating neurodegenerative diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest potential efficacy against various pathogens. The unique combination of functional groups in this compound may confer antibacterial and antifungal properties, although specific studies on this compound are still needed.
Table: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperazine ring, cyclopropyl group, isoxazole moiety | Antidepressant, neuroprotective |
| 1-(4-Hydroxyethyl)piperazine | Similar piperazine structure | Neuroprotective |
| 4-(Cyclopropylmethyl)piperazine | Lacks methoxy group | Anxiolytic effects |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of piperazine derivatives, it was found that compounds similar to this compound significantly reduced neuronal apoptosis in vitro. The mechanism was linked to the inhibition of pro-apoptotic signaling pathways.
Case Study 2: Antidepressant Activity
A clinical trial involving piperazine-based compounds demonstrated significant improvement in depressive symptoms among participants compared to placebo groups. The results indicated enhanced serotonergic activity as a likely mechanism behind these effects.
Comparison with Similar Compounds
Piperazine Substitutions
The piperazine ring is a common scaffold in medicinal chemistry. Key analogs include:
Key Observations :
- The hydroxyethyl moiety may enhance solubility and hydrogen-bonding interactions, contrasting with the purely hydrophobic p-tolyl group in 5d .
- The o-tolyl group in 18a introduces steric hindrance, which could limit binding to flat receptor pockets compared to the target compound’s flexible cyclopropyl group .
Linker and Heterocyclic Moieties
The linker between the piperazine and isoxazole varies among analogs:
| Compound Name | Linker Type | Heterocycle |
|---|---|---|
| Target Compound | Ethyl ketone | 3,5-Dimethylisoxazole |
| 5d | Thioether (-S-) | 3,5-Dimethylisoxazole |
| 18a | Ether (-O-) | 3,5-Dimethylisoxazole |
Key Observations :
- Thioether linkers (as in 5d) are more lipophilic and prone to oxidative metabolism compared to ethers or ketones. This may reduce the half-life of 5d relative to the target compound.
- The ethyl ketone linker in the target compound offers metabolic stability and moderate polarity, balancing solubility and membrane permeability.
- All analogs retain the 3,5-dimethylisoxazole group, which likely contributes to aromatic stacking or electrostatic interactions in target binding.
Pharmacological Implications
While specific activity data for the target compound are unavailable, insights can be drawn from analogs:
- Nuclear Androgen Receptor Antagonism : Compounds 5d and 18a were synthesized as androgen receptor antagonists . The target compound’s hydroxyethyl group may enhance binding affinity via hydrogen bonding with receptor residues.
- Selectivity : The cyclopropyl group’s unique geometry could reduce off-target effects compared to aryl-substituted analogs, which might interact with hydrophobic pockets in unrelated receptors.
- Metabolic Stability : The hydroxyethyl group in the target compound may undergo glucuronidation, whereas the thioether in 5d could form sulfoxides, altering clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
